molecular formula C12H16ClNO3 B1422008 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide CAS No. 1311314-69-8

2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide

Cat. No. B1422008
CAS RN: 1311314-69-8
M. Wt: 257.71 g/mol
InChI Key: YTITWBIKNRWWPY-UHFFFAOYSA-N
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Description

“2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO3 . It has a molecular weight of 257.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The structure of “2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” is characterized by the presence of a methoxy group that lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane .

Scientific Research Applications

  • Metabolism and Toxicology in Herbicides : This compound is related to a group of chemicals used as pre-emergent herbicides, such as acetochlor and metolachlor. Research has focused on understanding their metabolism in human and rat liver microsomes. These studies contribute to knowledge about the metabolic pathways and potential toxicity of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Synthesis and Characterization : Studies have also focused on the synthesis and characterization of related compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, which may be synthesized using similar chloroacetamide derivatives. These works are crucial for advancing the chemical synthesis processes (Zhong-cheng & Wan-yin, 2002).

  • Herbicidal Activity and Environmental Impact : Another aspect of research revolves around the herbicidal activity and environmental impact of related chloroacetamide herbicides. This includes studies on soil reception, activity, and the effect of these compounds on various crops (Banks & Robinson, 1986).

  • Inhibition of Fatty Acid Synthesis in Algae : There is also research on the inhibition of fatty acid synthesis in algae by chloroacetamide herbicides, which highlights the broader ecological effects of these chemicals (Weisshaar & Böger, 1989).

  • Adsorption and Mobility in Soil : The adsorption and mobility of chloroacetamide herbicides in soil, and their efficacy as influenced by soil properties, have been studied to understand the environmental fate of these compounds (Peter & Weber, 1985).

Safety and Hazards

The safety information available indicates that “2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-16-6-7-17-11-4-2-10(3-5-11)9-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTITWBIKNRWWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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